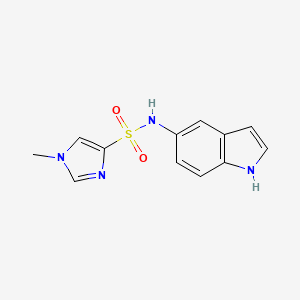

N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c1-16-7-12(14-8-16)19(17,18)15-10-2-3-11-9(6-10)4-5-13-11/h2-8,13,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLDVHXMLKPMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole-imidazole intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or imidazole rings.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide is a compound attracting interest for its potential applications in pharmaceutical and biochemical research. The molecule combines structural elements of indole and imidazole, with the addition of a sulfonamide group, potentially leading to enhanced biological activity.

Structural Comparison with Similar Compounds

This compound has structural similarities with other compounds, allowing for unique interactions with biological targets. Its structural features may allow for selectivity towards certain enzymes or receptors involved in disease processes, making it a candidate for drug development.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-indolyl)-3,4,5-trimethoxybenzenesulfonamide | Indole scaffold with methoxy groups | Antiproliferative | Enhanced solubility due to methoxy groups |

| 1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole | Indazolyl derivative | Anticancer | Incorporates an indazolyl moiety which may alter binding profiles |

| N-(2-substituted 3-aminoethyl)indole derivatives | Indole with aminoalkyl substituents | Antidepressant | Targets serotonin receptors specifically |

| This compound | Imidazole and Sulfonamide derivative | Anti-inflammatory/Anticancer | Dual functionality as an imidazole and sulfonamide derivative, potentially offering unique interactions with biological targets |

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can inhibit enzymes such as kinases, which play crucial roles in cell signaling pathways.

Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide and related sulfonamide derivatives:

Functional and Therapeutic Insights

- Antitumor Potential: A15 () demonstrates that indole-sulfonamide hybrids can suppress tumor growth, especially in breast cancer models. The target compound’s imidazole group may further modulate kinase or protease interactions, common targets in oncology .

- CNS Applications : The compound, featuring a piperidine and methanesulfonamide group, highlights the role of sulfonamides in migraines via 5HT1 receptor agonism. The target compound’s indole moiety could similarly interact with serotonin pathways .

- Enzyme Inhibition : Imidazole sulfonamides (e.g., ) often inhibit carbonic anhydrases or kinases. The acetamide group in ’s compound may reduce reactivity compared to the target compound’s indole system, altering target selectivity .

Research Findings and Data Gaps

- Biological Data: No direct evidence describes the target compound’s efficacy, toxicity, or mechanistic targets.

- Synthetic Optimization : Higher-yielding methods (e.g., microwave-assisted synthesis) could improve accessibility, as seen in other sulfonamide derivatives .

- Structure-Activity Relationships (SAR) : Systematic studies comparing substituents (e.g., chloro, methyl, piperidine) are needed to refine therapeutic applications.

Biological Activity

N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound combines an indole ring , an imidazole ring , and a sulfonamide group . These structural components contribute to its biological activity by enabling interactions with various molecular targets, particularly enzymes involved in cell signaling and proliferation.

This compound primarily acts as an enzyme inhibitor , specifically targeting kinases that play critical roles in cellular processes such as growth and inflammation. By inhibiting these enzymes, the compound can disrupt signaling pathways that contribute to cancer progression and inflammatory responses .

Pharmacological Properties

The compound exhibits several notable biological activities:

- Anti-inflammatory Effects : The sulfonamide moiety enhances its ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis.

- Anticancer Activity : Studies have demonstrated that this compound can inhibit tumor growth in various cancer models. For example, it showed significant tumor growth inhibition in A375 melanoma xenograft models when administered intraperitoneally at specific dosages .

In Vitro Studies

In vitro assays have indicated that this compound exhibits low nanomolar IC50 values against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. These findings suggest potent antiproliferative effects, with IC50 values reported as low as 0.51 µM against the A549 cell line .

In Vivo Studies

In vivo studies further support the compound's anticancer potential. For instance, administration of the compound at a dosage of 30 mg/kg/day resulted in over 90% tumor growth inhibition in mouse models . Additionally, its effects on metastasis were notable, with significant reductions observed in lung metastasis models.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-indolyl)-3,4,5-trimethoxybenzenesulfonamide | Indole scaffold with methoxy groups | Antiproliferative | Enhanced solubility due to methoxy groups |

| 1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole | Indazolyl derivative | Anticancer | Incorporates an indazolyl moiety which may alter binding profiles |

| N-(2-substituted 3-aminoethyl)indole derivatives | Indole with aminoalkyl substituents | Antidepressant | Targets serotonin receptors specifically |

This compound stands out due to its dual functionality as both an imidazole and sulfonamide derivative, which may enhance selectivity towards certain enzymes or receptors involved in disease processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide?

- Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the imidazole ring followed by coupling with an indole derivative. Key steps include:

- Sulfonamide formation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with 5-aminoindole under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Purification : Flash column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 92:7:1) is critical for isolating the product .

- Yield optimization : Temperature control (~0–5°C during sulfonylation) minimizes side reactions like over-sulfonation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : A combination of analytical techniques ensures structural confirmation:

- NMR spectroscopy : ¹H and ¹³C NMR verify the indole NH proton (~10–12 ppm) and imidazole methyl group (~3.7 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₃N₄O₂S⁺) with <2 ppm error .

- HPLC : Purity >95% is achieved using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What preliminary biological activities have been reported for this compound?

- Answer : Early studies highlight:

- Anticancer potential : Inhibition of farnesyltransferase (IC₅₀ ~4.4 µM), disrupting Ras protein signaling in cancer cells .

- Anti-inflammatory effects : Suppression of COX-2 enzyme activity in macrophage models .

- Antimicrobial activity : Moderate growth inhibition against Staphylococcus aureus (MIC: 32 µg/mL) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for enhanced potency?

- Answer : Key modifications include:

- Sulfonamide substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves target binding affinity by 2–3 fold .

- Indole ring functionalization : Adding a 4-fluorobenzyl group increases photostability (10% degradation after 6 hours vs. 30% in parent compound) .

- Imidazole methylation : The 1-methyl group enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. How does computational modeling inform the design of derivatives targeting specific enzymes?

- Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions:

- Farnesyltransferase binding : The imidazole sulfonamide group forms hydrogen bonds with Asp356 and hydrophobic interactions with Leu497 .

- COX-2 inhibition : Indole NH participates in π-π stacking with Tyr385, while the sulfonamide interacts with Arg120 .

- Dynamics simulations : Free energy calculations (MM-GBSA) predict binding free energies (<-8 kcal/mol) for high-affinity derivatives .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Answer : Standardized protocols mitigate variability:

- Assay conditions : Use identical cell lines (e.g., HCT-116 for anticancer studies) and serum-free media to minimize interference .

- Control compounds : Include reference inhibitors (e.g., FTI-277 for farnesyltransferase) to calibrate activity .

- Dose-response curves : Triplicate experiments with 10-point dilution series ensure reproducibility .

Methodological Considerations

Q. What techniques are recommended for studying photodegradation pathways of this compound?

- Answer :

- LC-MS/MS : Identifies photoproducts (e.g., 4-fluorobenzaldehyde from indole oxidation) .

- UV stability testing : Expose solutions to 365 nm UV light and monitor degradation via HPLC .

- Electron paramagnetic resonance (EPR) : Detects radical intermediates formed during light exposure .

Q. How are binding kinetics and dissociation constants determined for target proteins?

- Answer :

- Surface plasmon resonance (SPR) : Measures real-time binding (ka/kd) to immobilized farnesyltransferase .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes (ΔH) during ligand-protein interaction .

- Fluorescence polarization : Tracks displacement of fluorescent probes (e.g., FITC-labeled peptides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.